molecular formula C8H11NO2 B8683433 1-(3-Hydroxypropyl)-1,4-dihydro-4-pyridone

1-(3-Hydroxypropyl)-1,4-dihydro-4-pyridone

Cat. No. B8683433
M. Wt: 153.18 g/mol
InChI Key: PMARXWBRXYBABD-UHFFFAOYSA-N
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Patent
US06362336B1

Procedure details

A solution of 1-[3-(tetrahydropyran-2-yloxy)propyl]-1,4-dihydro-4-pyridone (0.75 g, 3.16 mmol) in acetic acid (8 ml), THF (4 ml) and water (4 ml) was heated at 50° C. for 4 hours. The volatiles were removed by evaporation to give 1-(3-hydroxypropyl)-1,4-dihydro-4-pyridone (480 mg, 99%) as an off-white solid.
Name
1-[3-(tetrahydropyran-2-yloxy)propyl]-1,4-dihydro-4-pyridone
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH2:8][CH2:9][CH2:10][N:11]1[CH:16]=[CH:15][C:14](=[O:17])[CH:13]=[CH:12]1>C(O)(=O)C.C1COCC1.O>[OH:7][CH2:8][CH2:9][CH2:10][N:11]1[CH:12]=[CH:13][C:14](=[O:17])[CH:15]=[CH:16]1

Inputs

Step One
Name
1-[3-(tetrahydropyran-2-yloxy)propyl]-1,4-dihydro-4-pyridone
Quantity
0.75 g
Type
reactant
Smiles
O1C(CCCC1)OCCCN1C=CC(C=C1)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
OCCCN1C=CC(C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.